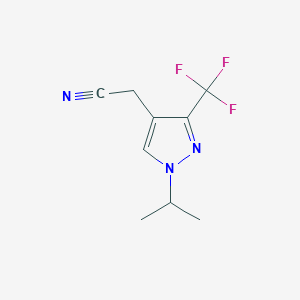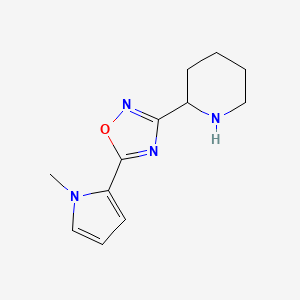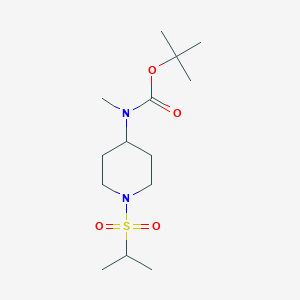
tert-Butyl (1-(isopropylsulfonyl)piperidin-4-yl)(methyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (1-(isopropylsulfonyl)piperidin-4-yl)(methyl)carbamate is a chemical compound with the molecular formula C14H28N2O4S. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperidine ring substituted with an isopropylsulfonyl group and a tert-butyl carbamate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (1-(isopropylsulfonyl)piperidin-4-yl)(methyl)carbamate typically involves the reaction of piperidine derivatives with isopropylsulfonyl chloride and tert-butyl carbamate. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran, and the reaction is often catalyzed by a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are conducted in large reactors. The product is then purified using techniques such as crystallization or chromatography to achieve the required purity for its intended applications.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (1-(isopropylsulfonyl)piperidin-4-yl)(methyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropylsulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous conditions.
Substitution: Various nucleophiles such as amines or thiols; reactions are often performed in polar solvents like dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding amine derivatives.
Scientific Research Applications
tert-Butyl (1-(isopropylsulfonyl)piperidin-4-yl)(methyl)carbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl (1-(isopropylsulfonyl)piperidin-4-yl)(methyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The isopropylsulfonyl group plays a crucial role in its binding affinity and specificity. The pathways involved in its mechanism of action include inhibition of enzyme activity and disruption of protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl methyl(piperidin-4-yl)carbamate
- tert-Butyl 4-(piperidin-4-ylmethyl)piperazine-1-carboxylate
- tert-Butyl piperidin-4-ylcarbamate
Uniqueness
tert-Butyl (1-(isopropylsulfonyl)piperidin-4-yl)(methyl)carbamate is unique due to the presence of the isopropylsulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and reactivity, making it suitable for various applications in research and industry.
Properties
Molecular Formula |
C14H28N2O4S |
|---|---|
Molecular Weight |
320.45 g/mol |
IUPAC Name |
tert-butyl N-methyl-N-(1-propan-2-ylsulfonylpiperidin-4-yl)carbamate |
InChI |
InChI=1S/C14H28N2O4S/c1-11(2)21(18,19)16-9-7-12(8-10-16)15(6)13(17)20-14(3,4)5/h11-12H,7-10H2,1-6H3 |
InChI Key |
SUJPMSWIXDBRGF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)S(=O)(=O)N1CCC(CC1)N(C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(Ethylsulfonyl)-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B15056120.png)
![5-Hydroxy-6,7-dimethylbenzo[d][1,3]oxathiol-2-one](/img/structure/B15056121.png)

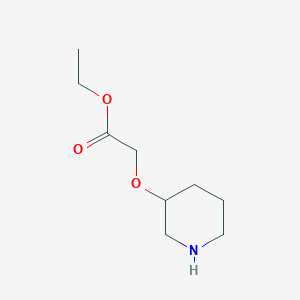
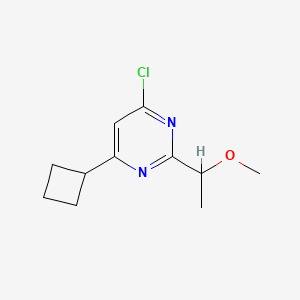
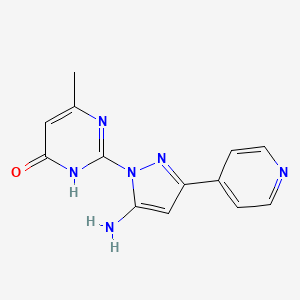
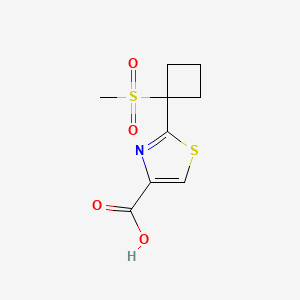
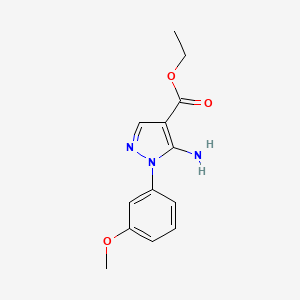
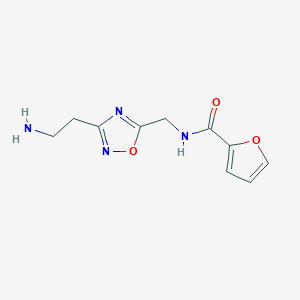
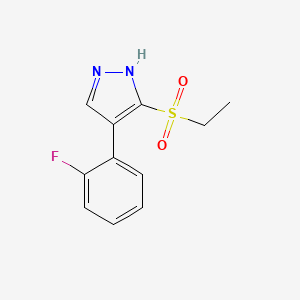
![2-Bromo-4-(5,7-dimethyl-1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline](/img/structure/B15056191.png)
